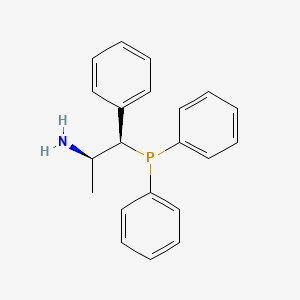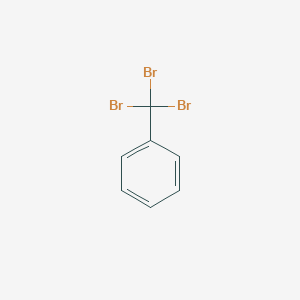
(Tribromomethyl)benzene
Vue d'ensemble
Description
(Tribromomethyl)benzene, also known as 1,3,5-Tris(bromomethyl)benzene, is an organic compound with the molecular formula C9H9Br3. It is characterized by three bromomethyl groups attached to a benzene ring. This compound is primarily used as a cross-linker in the synthesis of ligands and dendrimeric monomers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: (Tribromomethyl)benzene can be synthesized through the bromination of mesitylene (1,3,5-trimethylbenzene). The process involves the following steps:
Bromination of Mesitylene: Mesitylene is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to yield 1,3,5-Tris(bromomethyl)benzene.
Reaction Conditions: The reaction is typically carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: (Tribromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Friedel-Crafts Alkylation: It can be crosslinked with triptycene monomers using Friedel-Crafts alkylation to form microporous polymers.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Friedel-Crafts Alkylation: Catalysts such as aluminum chloride (AlCl3) are used under anhydrous conditions.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.
Crosslinked Polymers: Microporous polymers with selective adsorption properties for gases like CO2 and H2.
Applications De Recherche Scientifique
(Tribromomethyl)benzene has diverse applications in scientific research:
Chemistry: It is used in the synthesis of ligands and dendrimeric monomers.
Biology: It serves as a cross-linker in the preparation of biomaterials.
Medicine: It is explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: It is utilized in the fabrication of proton exchange membranes (PEMs) for fuel cell applications.
Mécanisme D'action
The mechanism of action of (Tribromomethyl)benzene involves its ability to act as a cross-linker. The bromomethyl groups can form covalent bonds with various substrates, leading to the formation of complex structures. This property is exploited in the synthesis of dendrimers and polymers, where it helps in creating stable and robust networks .
Comparaison Avec Des Composés Similaires
1,3,5-Tribromobenzene: Similar in structure but lacks the methyl groups, making it less reactive in certain cross-linking reactions.
Hexakis(bromomethyl)benzene: Contains six bromomethyl groups, offering more sites for cross-linking but also increasing steric hindrance.
1,2,4,5-Tetrakis(bromomethyl)benzene: Another variant with four bromomethyl groups, used in different polymerization reactions.
Uniqueness: (Tribromomethyl)benzene is unique due to its balanced reactivity and steric properties, making it an ideal candidate for specific cross-linking applications in both research and industrial settings .
Propriétés
IUPAC Name |
tribromomethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br3/c8-7(9,10)6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDRXYIEGOGRAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(Br)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447002 | |
| Record name | Benzene, (tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-03-4 | |
| Record name | Benzene, (tribromomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




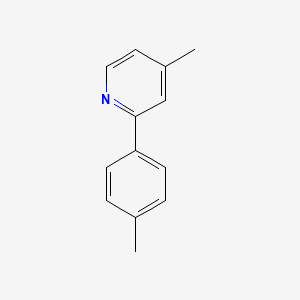

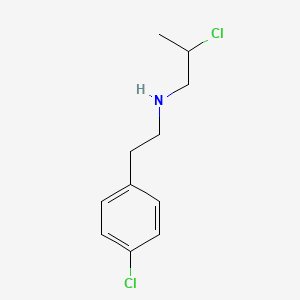

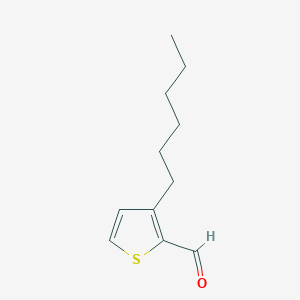

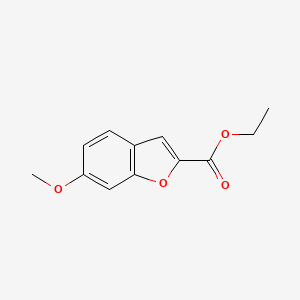
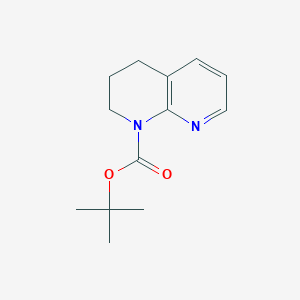
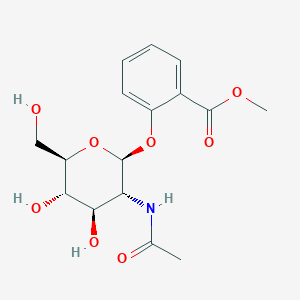
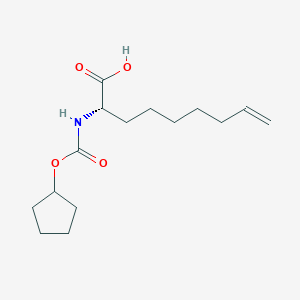
![1-[5-Fluoro-2-(oxiranylmethoxy)phenyl]butan-1-one](/img/structure/B1600605.png)
